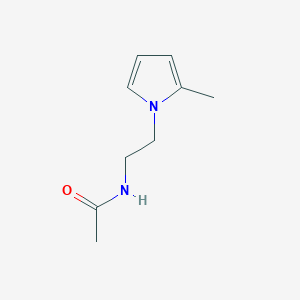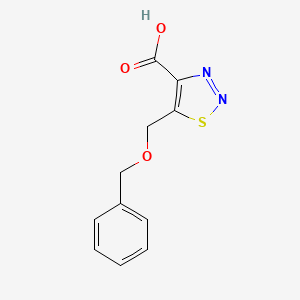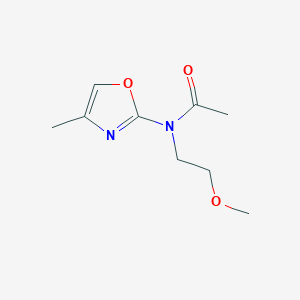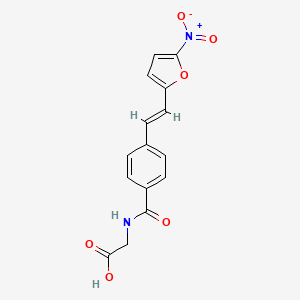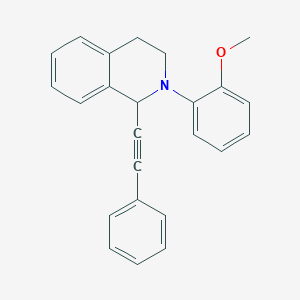
(2S,2'S,2''S)-2,2',2''-((Phosphinetriyltris(methylene))tris(azanediyl))tripropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,2’S,2’‘S)-2,2’,2’'-((Phosphinetriyltris(methylene))tris(azanediyl))tripropanoic acid is a complex organic compound characterized by its unique structure, which includes a phosphine core linked to three propanoic acid groups via azanediyl bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S,2’‘S)-2,2’,2’'-((Phosphinetriyltris(methylene))tris(azanediyl))tripropanoic acid typically involves multiple steps, starting with the preparation of the phosphine core. The phosphine core is synthesized through the reaction of phosphine with formaldehyde and ammonia under controlled conditions. The resulting intermediate is then reacted with propanoic acid derivatives to form the final compound. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
(2S,2’S,2’‘S)-2,2’,2’'-((Phosphinetriyltris(methylene))tris(azanediyl))tripropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the propanoic acid groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various halides or other nucleophiles; reactions often require the presence of a base to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2S,2’S,2’‘S)-2,2’,2’'-((Phosphinetriyltris(methylene))tris(azanediyl))tripropanoic acid is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions, which are useful in catalysis and material science.
Biology
The compound has potential applications in biology, particularly in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it a valuable tool for probing the active sites of metalloenzymes.
Medicine
In medicine, research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with biological molecules and metal ions suggests it could be useful in drug design and development.
Industry
In industry, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique properties make it suitable for applications in electronics, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (2S,2’S,2’‘S)-2,2’,2’'-((Phosphinetriyltris(methylene))tris(azanediyl))tripropanoic acid involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, including enzymes and proteins, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific metal ions and biological molecules involved.
Comparison with Similar Compounds
Similar Compounds
- Tri-tert-butylphosphine
- Di-tert-butylsilyl bis(trifluoromethanesulfonate)
- Tricyclohexylphosphine
Uniqueness
Compared to similar compounds, (2S,2’S,2’‘S)-2,2’,2’'-((Phosphinetriyltris(methylene))tris(azanediyl))tripropanoic acid is unique due to its specific structure, which includes three propanoic acid groups linked to a central phosphine core via azanediyl bridges. This structure provides distinct chemical and physical properties, making it particularly useful in applications requiring stable metal complexes and specific reactivity.
Properties
CAS No. |
474713-63-8 |
|---|---|
Molecular Formula |
C12H24N3O6P |
Molecular Weight |
337.31 g/mol |
IUPAC Name |
(2S)-2-[bis[[[(1S)-1-carboxyethyl]amino]methyl]phosphanylmethylamino]propanoic acid |
InChI |
InChI=1S/C12H24N3O6P/c1-7(10(16)17)13-4-22(5-14-8(2)11(18)19)6-15-9(3)12(20)21/h7-9,13-15H,4-6H2,1-3H3,(H,16,17)(H,18,19)(H,20,21)/t7-,8-,9-/m0/s1 |
InChI Key |
FRGQXBOLXHYEHJ-CIUDSAMLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NCP(CN[C@@H](C)C(=O)O)CN[C@@H](C)C(=O)O |
Canonical SMILES |
CC(C(=O)O)NCP(CNC(C)C(=O)O)CNC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


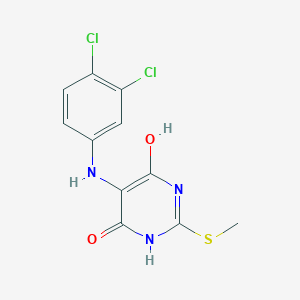
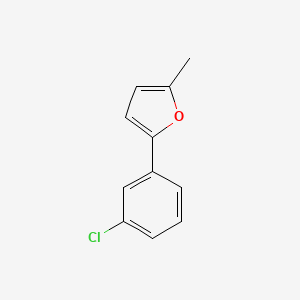
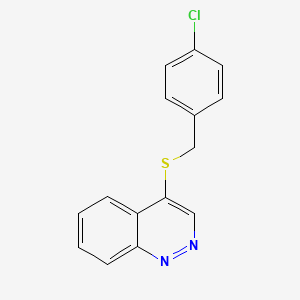
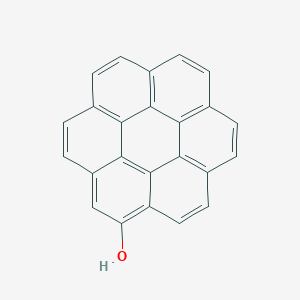
![7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B15214414.png)
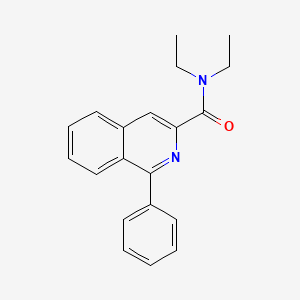
![Ethanol, 2-[[6-(2-propenyloxy)-1H-purin-2-yl]amino]-](/img/structure/B15214433.png)
